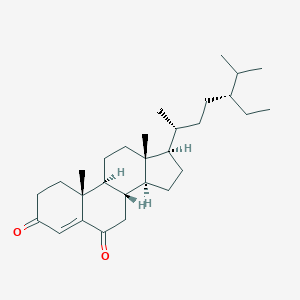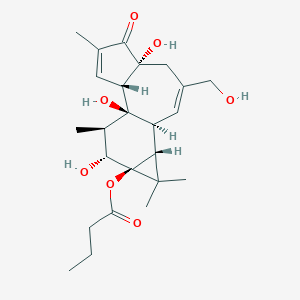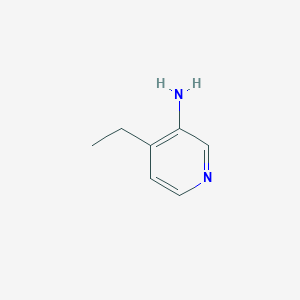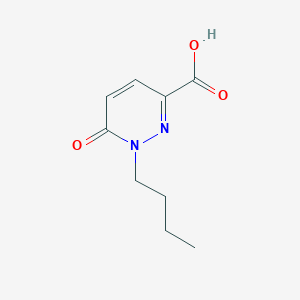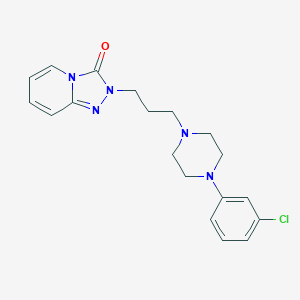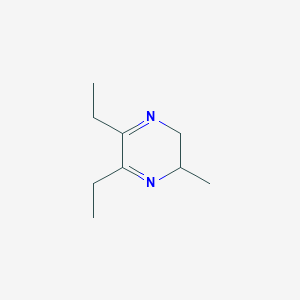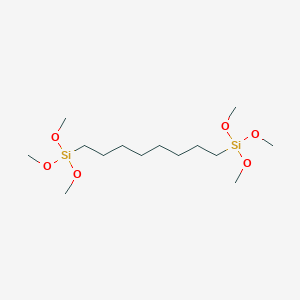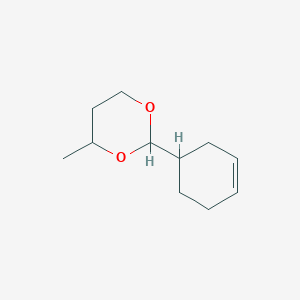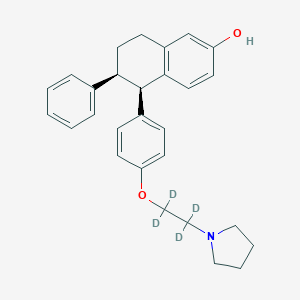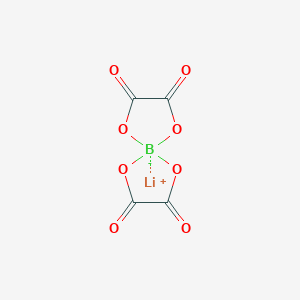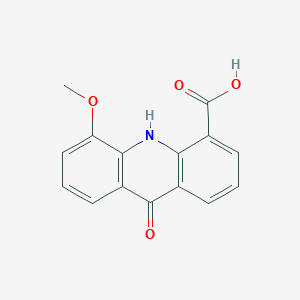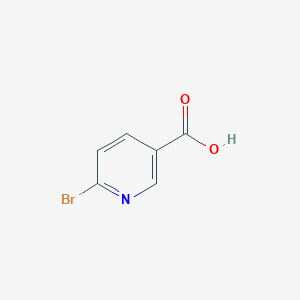
6-Bromonicotinic acid
Overview
Description
. This compound is characterized by the presence of a bromine atom and a carboxylic acid group attached to a pyridine ring. It is commonly used as a building block in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 6-Bromonicotinic acid involves the oxidation of 2-bromo-5-picoline using potassium permanganate in the presence of Aliquat 336 as a phase transfer catalyst. The reaction is carried out in water at 110°C for approximately 2.5 hours . The reaction mixture is then filtered, and the product is isolated by adding hydrobromic acid, resulting in the formation of white crystalline this compound .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The product is often purified through recrystallization or other separation techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 6-Bromonicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or oxidized to other functional groups.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Major Products:
- Substituted pyridine derivatives.
- Reduced or oxidized forms of the carboxylic acid group .
Scientific Research Applications
6-Bromonicotinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Medicine: Studied for potential use in drug development, particularly for its anticancer properties.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Bromonicotinic acid varies depending on its application. In biological systems, it may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to changes in cellular pathways. For example, its antimicrobial activity may involve disrupting bacterial cell walls or interfering with essential metabolic processes .
Comparison with Similar Compounds
- 6-Chloronicotinic acid
- 6-Hydroxynicotinic acid
- 5-Bromonicotinic acid
- 2-Bromonicotinic acid
Comparison: 6-Bromonicotinic acid is unique due to the presence of the bromine atom at the 6-position of the pyridine ring, which can influence its reactivity and biological activity. Compared to its analogs, such as 6-Chloronicotinic acid, the bromine atom provides different electronic and steric effects, potentially leading to variations in chemical behavior and applications .
Properties
IUPAC Name |
6-bromopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO2/c7-5-2-1-4(3-8-5)6(9)10/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDJBRMNTXORYEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30286037 | |
| Record name | 6-Bromonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30286037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6311-35-9 | |
| Record name | 6311-35-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43545 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Bromonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30286037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromonicotinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure and spectroscopic characterization of 6-bromonicotinic acid?
A1: this compound (C6H4BrNO2) is a derivative of nicotinic acid, also known as vitamin B3. [, ] The molecule consists of a pyridine ring with a carboxylic acid group (-COOH) at the 3-position and a bromine atom (Br) at the 6-position. [, ] Detailed spectroscopic analysis, including Fourier transform infrared (FTIR) and Raman spectroscopy, has been performed to characterize the vibrational modes and structural features of this compound. [] These studies, coupled with density functional theory (DFT) calculations, revealed that this compound predominantly exists as the C1 conformer. []
Q2: How do computational chemistry approaches contribute to understanding this compound?
A2: Computational chemistry, specifically DFT calculations, has been instrumental in elucidating the structural and electronic properties of this compound. [, ] These calculations provide insights into the optimized molecular geometry, vibrational frequencies, and electronic structure of the molecule. [, ] Furthermore, DFT studies have been employed to investigate the potential of this compound and its derivatives to interact with biological targets, such as lipoproteins. [] This approach is particularly useful for exploring structure-activity relationships (SAR) and predicting the impact of structural modifications on biological activity. []
Q3: What are the potential applications of this compound based on current research?
A3: While research on this compound is ongoing, its potential applications stem from its structural similarity to nicotinic acid, a molecule with known biological activity. Studies have explored its potential interactions with lipoproteins, which play a crucial role in cholesterol transport. [] Further research is needed to fully elucidate the biological activity and potential therapeutic applications of this compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide](/img/structure/B27357.png)
